3-[3-(Trifluoromethyl)phenyl]thiomorpholine: A Privileged Scaffold for Next-Generation Therapeutics
3-[3-(Trifluoromethyl)phenyl]thiomorpholine: A Privileged Scaffold for Next-Generation Therapeutics
Executive Summary
In modern medicinal chemistry, the strategic selection of core scaffolds dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 3-[3-(Trifluoromethyl)phenyl]thiomorpholine (CAS: 1342431-41-7) represents a highly specialized, conformationally constrained building block[1]. By merging the metabolic resilience of a thiomorpholine ring with the lipophilic and electronic tuning of a trifluoromethylphenyl group, this compound serves as a "privileged scaffold"[2]. This technical whitepaper explores the physicochemical properties, synthetic integration, and in vitro validation of this scaffold, providing application scientists with a causal framework for its use in drug discovery.
Chemical Identity & Physicochemical Profiling
The utility of 3-[3-(Trifluoromethyl)phenyl]thiomorpholine stems from its precise physicochemical parameters, which are optimized for oral bioavailability and target engagement.
| Property | Value | Structural Implication |
| IUPAC Name | 3-[3-(trifluoromethyl)phenyl]thiomorpholine | Defines the regio-specific 3-substitution on the heterocycle. |
| CAS Number | 1342431-41-7 | Unique identifier for the specific regioisomer[3]. |
| Molecular Formula | C₁₁H₁₂F₃NS | Indicates the presence of the bioisosteric sulfur atom[3]. |
| Molecular Weight | 247.28 g/mol | Low molecular weight ensures ample room for further elaboration without violating Lipinski's Rule of 5[1]. |
| Hydrogen Bond Donors | 1 (Secondary Amine) | Provides a critical vector for target protein interaction (e.g., kinase hinge binding). |
| Hydrogen Bond Acceptors | 4 (F, N, S) | Modulates topological polar surface area (tPSA) for optimal cellular permeability. |
The Causality of Scaffold Selection
As a Senior Application Scientist, it is critical to understand why this specific moiety is chosen over simpler analogs like morpholine or piperidine. The design of this scaffold relies on two synergistic modifications:
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Thiomorpholine Core (Bioisosteric Replacement): Morpholine rings are ubiquitous in drug design but often suffer from rapid oxidative metabolism (clearance) at the carbon atoms adjacent to the oxygen. Replacing the oxygen with a sulfur atom (thiomorpholine) alters the pKa of the secondary amine, increases lipophilicity, and shifts the metabolic soft spots[2]. This specific scaffold hopping strategy has been successfully utilized in the development of clinical-stage therapeutics, such as the tuberculosis drug sutezolid, to dramatically improve in vivo efficacy and stability[4].
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3-(Trifluoromethyl)phenyl Addition: The addition of a -CF₃ group to the phenyl ring is a calculated maneuver to enhance metabolic stability. The strong electron-withdrawing nature of the -CF₃ group deactivates the phenyl ring toward Cytochrome P450 (CYP)-mediated electrophilic oxidation. Furthermore, the bulky, lipophilic nature of the trifluoromethyl group enhances membrane permeability, making this scaffold particularly valuable for central nervous system (CNS) targets and allosteric modulators[5].
Fig 1: Scaffold hopping logic from morpholine to substituted thiomorpholine.
Synthetic Methodology & Workflow
To incorporate 3-[3-(Trifluoromethyl)phenyl]thiomorpholine into a lead compound, researchers typically utilize it as a secondary amine nucleophile. However, if synthesizing the building block de novo, a highly controlled, self-validating protocol is required to ensure correct regiochemistry.
Step-by-Step Protocol: Synthesis of the Thiomorpholine Core
Note: This protocol is designed as a self-validating system. Do not proceed to cyclization without confirming the intermediate mass.
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Epoxide Ring Opening:
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Action: Dissolve 2-(3-(trifluoromethyl)phenyl)oxirane (1.0 eq) and 2-aminoethanethiol (1.1 eq) in anhydrous ethanol. Add a mild base, such as K₂CO₃ (1.5 eq).
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Causality: K₂CO₃ is chosen over stronger bases (like NaH) to prevent unwanted over-alkylation or premature polymerization of the thiol.
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Conditions: Stir at 60°C for 4 hours under an inert N₂ atmosphere.
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Validation Checkpoint: Pull a 10 µL aliquot, dilute in methanol, and run LC-MS. Do not proceed until the mass of the linear amino-alcohol intermediate is confirmed (>95% conversion).
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Intramolecular Cyclization:
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Action: Concentrate the intermediate in vacuo, re-dissolve in anhydrous dichloromethane (DCM), and cool to 0°C. Add triethylamine (2.0 eq) followed dropwise by methanesulfonyl chloride (MsCl, 1.2 eq).
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Causality: Mesylation of the hydroxyl group converts it into an excellent leaving group, facilitating a clean, base-mediated intramolecular S_N2 ring closure by the secondary amine.
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Conditions: Allow the reaction to warm to room temperature and stir for 12 hours.
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Workup & Purification:
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Action: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Action: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
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In Vitro Validation: Microsomal Stability Assay
Because the primary architectural goal of using the 3-[3-(Trifluoromethyl)phenyl]thiomorpholine scaffold is to bypass metabolic liabilities[4], the most critical validation experiment is the in vitro microsomal stability assay.
Step-by-Step Methodology: Liver Microsome Clearance
This protocol utilizes Human Liver Microsomes (HLM) to quantify the intrinsic clearance ( CLint ) of the scaffold.
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Reagent Preparation:
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Prepare a 10 mM stock solution of the thiomorpholine derivative in 100% DMSO.
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Dilute the stock to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) to keep the final DMSO concentration below 0.1% (DMSO >0.1% can inhibit CYP enzymes).
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Incubation:
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Combine the compound (1 µM final) with HLM (0.5 mg/mL final protein concentration) in a 96-well deep-well plate.
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Pre-incubate the mixture at 37°C for 5 minutes on a thermoshaker.
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Reaction Initiation:
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Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
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Causality: NADPH is the obligate electron donor for CYP450 enzymes; adding it last ensures the reaction starts precisely at T=0.
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Time-Course Quenching:
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At designated time points (0, 5, 15, 30, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL tolbutamide).
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Causality: Ice-cold acetonitrile is specifically chosen over methanol because it produces a much tighter, denser protein precipitate pellet, which drastically reduces the risk of clogging the LC-MS/MS analytical columns.
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Centrifugation & Analysis:
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Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.
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Transfer 100 µL of the clear supernatant to an analytical plate and quantify the remaining parent compound via LC-MS/MS (Multiple Reaction Monitoring mode).
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Fig 2: Step-by-step workflow for the in vitro microsomal stability assay.
Conclusion
The 3-[3-(Trifluoromethyl)phenyl]thiomorpholine building block is not merely a structural placeholder; it is a rationally designed pharmacophore. By understanding the causality behind its structural elements—the bioisosteric sulfur for altered pKa/lipophilicity and the trifluoromethyl group for CYP450 evasion—medicinal chemists can deploy this scaffold to rescue rapidly cleared leads, enhance CNS penetration, and generate highly potent, target-specific small molecule libraries[5].
References
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Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies. Journal of Medicinal Chemistry, 2021.[Link]
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Artificial Intelligent Deep Learning Molecular Generative Modeling of Scaffold-Focused and Cannabinoid CB2 Target-Specific Small-Molecule Sublibraries. Cells, 2022.[Link]
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Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 2021.[Link]
Sources
- 1. 3-[3-(trifluoromethyl)phenyl]thiomorpholine_1342431-41-7_T898165_ãè±èæ ååç½ã [gjbzwz.com]
- 2. jchemrev.com [jchemrev.com]
- 3. molcore.com [molcore.com]
- 4. Scaffold Hopping in Tuberculosis Drug Discovery: Principles, Applications, and Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Artificial Intelligent Deep Learning Molecular Generative Modeling of Scaffold-Focused and Cannabinoid CB2 Target-Specific Small-Molecule Sublibraries - PMC [pmc.ncbi.nlm.nih.gov]
